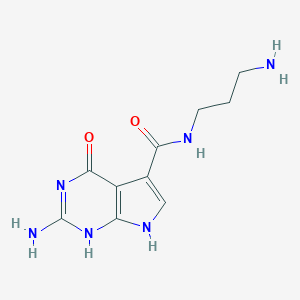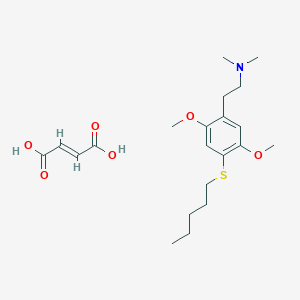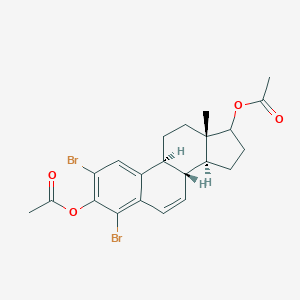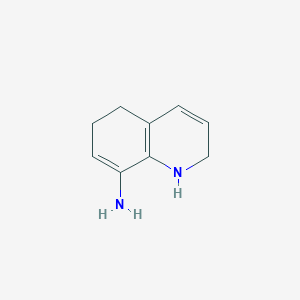
1,2,5,6-Tetrahydroquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetrahydroquinolin-8-amine (THQA) is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. THQA has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to have low toxicity and good stability. However, 1,2,5,6-Tetrahydroquinolin-8-amine has some limitations for lab experiments, including its limited solubility in water and its potential to form chelates with metal ions, which can interfere with some assays.
Zukünftige Richtungen
There are several future directions for research on 1,2,5,6-Tetrahydroquinolin-8-amine, including the synthesis of analogs with improved activity and selectivity, the investigation of the structure-activity relationships of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs, and the elucidation of the mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine. 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs also have potential applications in drug discovery, material science, and organic synthesis. Further research is needed to fully understand the potential of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs.
Conclusion
In conclusion, 1,2,5,6-Tetrahydroquinolin-8-amine is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated. 1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, but also has some limitations. Future research on 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs is needed to fully understand their potential applications.
Synthesemethoden
1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino acid or an amine in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of an aldehyde or ketone with an orthoester and an amine in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Tetrahydroquinolin-8-amine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,2,5,6-Tetrahydroquinolin-8-amine has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has also been investigated for its potential use as a ligand in metal-organic frameworks and as a building block in the synthesis of other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
136702-04-0 |
|---|---|
Produktname |
1,2,5,6-Tetrahydroquinolin-8-amine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
1,2,5,6-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2 |
InChI-Schlüssel |
VZGAVPPTIPKBMP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
Kanonische SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
Synonyme |
8-Quinolinamine,1,2,5,6-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



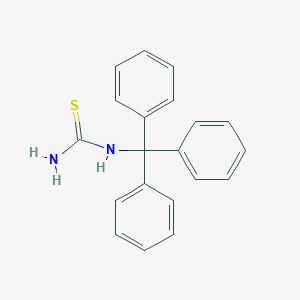
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)





